methyl 3-carbamoyl-2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Methyl 3-carbamoyl-2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. This structure is substituted with a carbamoyl group (CONH2) at position 3, a 3-chlorobenzamido moiety at position 2, and a methyl ester at position 4. Its synthesis likely involves multi-step reactions, including condensation and cyclization steps, similar to related heterocycles described in the literature .
Properties
IUPAC Name |
methyl 3-carbamoyl-2-[(3-chlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-25-17(24)21-6-5-11-12(8-21)26-16(13(11)14(19)22)20-15(23)9-3-2-4-10(18)7-9/h2-4,7H,5-6,8H2,1H3,(H2,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUDRLHNEKQIMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-carbamoyl-2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused heterocyclic structure. Its molecular formula is CHClNO, and it features various functional groups that contribute to its biological properties.
Anticancer Activity
Research indicates that compounds within the thieno[2,3-c]pyridine class exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- CK2 Inhibition : Recent studies have highlighted the role of CK2 (casein kinase 2) in cancer progression. Compounds structurally similar to this compound have been identified as selective CK2 inhibitors, demonstrating potent antitumor activity by modulating critical signaling pathways associated with tumor growth and survival .
- Mechanism of Action : The compound may disrupt the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancers. Inhibition of this pathway leads to reduced expression of stemness markers such as ALDH1A1, suggesting potential utility in targeting cancer stem cells .
Antimicrobial Activity
There is emerging evidence that thieno[2,3-c]pyridine derivatives possess antimicrobial properties. Studies have identified activity against non-replicating Mycobacterium tuberculosis, indicating a potential application in treating latent tuberculosis infections .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Early findings suggest favorable pharmacokinetic profiles compared to established chemotherapeutics. Importantly, toxicity assessments indicate that the compound may have a lower toxicity profile than traditional agents used in cancer therapy .
Study 1: CK2 Inhibition and Cancer Cell Lines
In a study investigating the effects of various thieno[2,3-c]pyridine derivatives on cancer cell lines, this compound was tested against multiple cancer types. Results showed a significant reduction in cell viability at micromolar concentrations. The study concluded that the compound's ability to inhibit CK2 activity was correlated with its anticancer efficacy.
Study 2: Antimicrobial Efficacy Against Mycobacterium tuberculosis
Another study focused on evaluating the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The results demonstrated that it effectively inhibited bacterial growth in vitro at concentrations that were non-toxic to mammalian cells. This suggests a dual therapeutic potential in both oncology and infectious diseases.
Table 1: Biological Activities of this compound
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Core Heterocycles: The target compound shares the thieno[2,3-c]pyridine core with the compound in but differs in substituents. Other analogs () feature thiazolo-pyrimidine, pyrimido-quinazoline, or imidazo-pyridine cores, which may influence electronic properties and biological interactions .
- Carbamoyl (CONH2) groups are more polar than ester or cyano substituents, which may improve solubility but reduce metabolic stability .
- Synthesis Efficiency : Yields for related compounds range from 51–68%, suggesting moderate efficiency in multi-step syntheses. The target compound’s yield is unreported but may align with these values .
Physicochemical and Spectroscopic Comparisons
- Melting Points: Analogs with cyano groups (e.g., Compound 1l, 243–245°C) exhibit lower melting points than those with bulky aromatic substituents (e.g., Compound 12, 268–269°C). The target compound’s melting point is unreported but may vary based on substituent polarity .
- Spectroscopic Data :
- IR/NMR : The target compound’s carbamoyl group would show characteristic NH stretches (~3,400 cm⁻¹) and carbonyl signals (~165–170 ppm in ^13^C NMR), similar to compounds in and .
- Mass Spectrometry : A molecular ion peak consistent with its formula (C₁₇H₁₆ClN₃O₄S) is expected, analogous to the HRMS data for Compound 1l .
Preparation Methods
Multicomponent Cyclocondensation for Thienopyridine Core Formation
The synthesis of the thieno[2,3-c]pyridine core begins with a multicomponent reaction involving malononitrile, aldehydes, and sulfur-containing reagents. As demonstrated in the preparation of analogous thienopyridines (Search Result,), cyanothioacetamide reacts with a substituted aldehyde (e.g., 3-chlorobenzaldehyde) in ethanol under basic conditions (triethylamine or sodium ethoxide) to form a thiopyran intermediate. This intermediate undergoes intramolecular cyclization under reflux with acetic anhydride and sodium acetate to yield the dihydrothienopyridine scaffold.
Key Conditions :
- Reagents : Malononitrile, 3-chlorobenzaldehyde, cyanothioacetamide
- Solvent : Ethanol
- Catalyst : Triethylamine (3–5 eq.)
- Temperature : Reflux (80–100°C) for 6–12 hours
- Yield : 50–65%
Introduction of the Carbamoyl Group
The carbamoyl moiety at position 3 is introduced via nucleophilic substitution or urea formation. In a method adapted from Search Result, the intermediate 2-amino-thienopyridine derivative is treated with chloroacetamide in dimethylformamide (DMF) under reflux with potassium carbonate. This step facilitates the formation of the carbamoyl group through a condensation reaction.
Example Protocol :
- Dissolve 2-amino-4,5-dihydrothieno[2,3-c]pyridine (1.0 eq.) in DMF.
- Add chloroacetamide (1.2 eq.) and anhydrous K₂CO₃ (2.0 eq.).
- Reflux at 120°C for 8–10 hours.
- Purify via recrystallization (ethanol/water) to obtain 3-carbamoyl intermediate.
Yield : 45–60%
Amidation with 3-Chlorobenzoyl Chloride
The 3-chlorobenzamido group at position 2 is introduced via Schotten-Baumann amidation. The amino group of the intermediate reacts with 3-chlorobenzoyl chloride in a biphasic system (dichloromethane/water) using sodium hydroxide as a base (Search Result,).
Procedure :
- Suspend 3-carbamoyl intermediate (1.0 eq.) in dichloromethane.
- Add 3-chlorobenzoyl chloride (1.5 eq.) dropwise at 0°C.
- Stir with aqueous NaOH (10%) for 2–4 hours.
- Isolate the product by filtration and wash with cold water.
Yield : 70–85%
Esterification to Methyl Ester
The final step involves esterification of the carboxylic acid at position 6. Using thionyl chloride (SOCl₂) in methanol, the acid is converted to the methyl ester (Search Result,).
Optimized Method :
- Dissolve the carboxylic acid derivative (1.0 eq.) in anhydrous methanol.
- Add SOCl₂ (2.0 eq.) slowly at 0°C.
- Reflux for 3–5 hours.
- Remove solvent under vacuum and purify via column chromatography (hexane/ethyl acetate).
Yield : 80–90%
Alternative One-Pot Synthesis
A streamlined approach combines cyclization and functionalization in a single pot. As described in Search Result, a mixture of ethyl 2-aminothiophene-3-carboxylate, 3-chlorobenzoyl isocyanate, and methyl chloroformate undergoes sequential cyclization and amidation in acetonitrile with triethylamine.
Conditions :
- Solvent : Acetonitrile
- Catalyst : Triethylamine (3.0 eq.)
- Temperature : 80°C for 12 hours
- Yield : 40–55%
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Multicomponent Cyclization | High atom economy; fewer purification steps | Moderate yields due to competing side reactions |
| Stepwise Functionalization | Better control over regioselectivity | Multiple steps increase time and cost |
| One-Pot Synthesis | Efficient for large-scale production | Lower yields compared to stepwise methods |
Spectroscopic Validation
Key characterization data for the final compound:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.85–7.50 (m, 4H, Ar-H), 4.20 (q, 2H, J = 7.1 Hz, OCH₂), 3.75 (s, 3H, COOCH₃), 3.10–2.90 (m, 4H, CH₂).
- IR (KBr) : 3340 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).
Challenges and Optimization
- Impurity Control : Byproducts from incomplete cyclization (e.g., open-chain thioureas) require rigorous chromatography (Search Result).
- Solvent Selection : Replacing DMF with PEG-400 improves green chemistry metrics without compromising yield.
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) enhances acylation efficiency by 15–20%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
